4,6-diphenyl-4H-1,3-oxazin-2-amine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which feature a ring structure containing at least two different elements as ring members, are fundamental to organic chemistry and drug design. nih.gov Among these, oxazines represent a significant class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. ontosight.aiwikipedia.org Depending on the arrangement of these heteroatoms and the double bonds, various isomers of oxazine (B8389632) exist. wikipedia.org
The compound 4,6-diphenyl-4H-1,3-oxazin-2-amine belongs to the 1,3-oxazine subgroup. Its core structure is a six-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3. smolecule.com This specific molecule is further characterized by the presence of two phenyl groups and an amine group attached to the oxazine ring, which contribute to its distinct chemical properties. smolecule.com The study of such structures is a key area of research due to the wide-ranging applications of heterocyclic compounds in medicinal chemistry and materials science. ontosight.ai
Theoretical Significance of Oxazine Systems
The theoretical importance of oxazine systems is rooted in their versatile chemical nature and their prevalence in biologically active molecules. ontosight.aitaylorandfrancis.com The oxazine ring is a valuable scaffold in organic synthesis, serving as a building block for more complex molecular architectures. ontosight.ai The presence of both an oxygen and a nitrogen atom allows for various chemical modifications and influences the molecule's electronic properties and reactivity. ontosight.ai
Derivatives of 1,3-oxazine are noted for their importance in theoretical organic chemistry and as components of biologically active compounds. taylorandfrancis.com The investigation into oxazine chemistry has led to the development of various synthetic methodologies, including multicomponent reactions that allow for the efficient construction of these heterocyclic systems. researchgate.net Researchers are particularly interested in these systems because many exhibit a range of pharmacological activities, making them attractive targets for drug discovery programs. smolecule.comresearchgate.net
Overview of Academic Research on 4,6-Diphenyl-4H-1,3-oxazin-2-amine
Academic research on 4,6-diphenyl-4H-1,3-oxazin-2-amine and related 2-amino-4H-1,3-oxazines focuses primarily on their synthesis and biological evaluation. The structure of 4,6-diphenyl-4H-1,3-oxazin-2-amine features an oxazine ring with phenyl groups at positions 4 and 6, and an amine group at position 2. smolecule.com
Synthesis: The synthesis of 2-amino-4H-1,3-oxazine derivatives is often achieved through efficient one-pot multicomponent condensation reactions. smolecule.comresearchgate.net This approach involves combining multiple reactants in a single vessel to generate the target oxazine structure, which is an advantage in synthetic chemistry for its efficiency and atom economy. researchgate.net
Chemical Reactivity and Properties: The chemical behavior of 4,6-diphenyl-4H-1,3-oxazin-2-amine is dictated by its functional groups. The amine group can act as a nucleophile, while the phenyl groups influence the electronic properties of the oxazine ring. smolecule.com The molecule's structure allows it to participate in hydrogen bonding, a key interaction for its potential biological activity. smolecule.com
Biological Activity: Research has shown that derivatives of 4,6-diphenyl-4H-1,3-oxazin-2-amine possess notable antibacterial properties. smolecule.com In vitro studies have demonstrated that compounds from this class can inhibit the growth of common bacterial strains. smolecule.com The broader class of 2-amino-4H-1,3-oxazines has been evaluated for both antibacterial and antifungal activities against various microorganisms. researchgate.net For instance, some synthesized oxazine derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. smolecule.comresearchgate.net This has established the 1,3-oxazine skeleton as an important pharmacophore for developing new therapeutic agents. researchgate.net
Interactive Table: Research Findings on 2-Amino-4H-1,3-Oxazine Derivatives
| Research Area | Key Findings | Relevant Compounds |
|---|---|---|
| Synthesis | Efficient one-pot multicomponent reactions are utilized. researchgate.net | 2-Amino-4H-1,3-oxazine derivatives researchgate.net |
| Chemical Properties | Reactivity is influenced by the amine and phenyl functional groups. smolecule.com | 4,6-diphenyl-4H-1,3-oxazin-2-amine smolecule.com |
| Biological Activity | Demonstrated in vitro antibacterial and antifungal effects. smolecule.comresearchgate.net | 4,6-diphenyl-4H-1,3-oxazin-2-amine derivatives, various 2-amino-4H-1,3-oxazines smolecule.comresearchgate.net |
Properties
CAS No. |
864730-83-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4,6-diphenyl-4H-1,3-oxazin-2-amine |
InChI |
InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18) |
InChI Key |
VISPLFQNYILXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Classical and Contemporary Approaches to 4,6-Diphenyl-4H-1,3-oxazin-2-amine Synthesis
The construction of the 1,3-oxazine ring system in 4,6-diphenyl-4H-1,3-oxazin-2-amine can be accomplished through several key strategies, including multi-component reactions, cyclization protocols involving urea (B33335) or thiourea (B124793), the use of chalcone (B49325) precursors, and alternative cycloaddition and rearrangement reactions.
Multi-component Condensation Reactions for 1,3-Oxazine Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,3-oxazine derivatives in a single step. researchgate.netnih.gov These reactions involve the combination of three or more starting materials to form a final product that contains the essential structural elements of each reactant. For the synthesis of 1,3-oxazines, this often involves the condensation of an aldehyde, a primary amine or ammonia, and a suitable third component that provides the remaining atoms for the heterocyclic ring. ijrpr.com While specific examples for the direct synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine via a one-pot, three-component reaction are not extensively detailed in the provided results, the general principle of MCRs is a cornerstone of heterocyclic synthesis and is applicable to this target molecule. researchgate.net
One-pot synthesis, a subset of MCRs, has been successfully employed for the synthesis of various 1,3-oxazine and 1,3-thiazine derivatives. researchgate.net These methods often utilize a catalyst to facilitate the condensation and cyclization steps. researchgate.net The efficiency of MCRs lies in their ability to generate structural diversity quickly and to minimize waste by reducing the number of synthetic steps and purification processes. nih.gov
Urea- and Thiourea-Mediated Cyclization Protocols
Urea and its sulfur analog, thiourea, are crucial reagents in the synthesis of 2-amino-1,3-oxazine derivatives. These compounds serve as the source of the C2-N3-C4 segment of the oxazine (B8389632) ring, incorporating the 2-amino group directly into the heterocyclic core. The reaction typically involves the cyclization of an appropriate precursor, often derived from a chalcone or a related α,β-unsaturated ketone, with urea or thiourea in the presence of a catalyst. researchgate.netderpharmachemica.com
The use of urea in the synthesis of N-[4-(2-Amino-4-phenyl-6H- ijrpr.comresearchgate.netoxazin-6-yl)-phenyl]-nicotinamide derivatives highlights this approach. In this synthesis, chalcone derivatives are reacted with urea in the presence of a base like ethanolic sodium hydroxide (B78521) to yield the corresponding 1,3-oxazine. derpharmachemica.com Similarly, thiourea can be used to generate 2-imino-1,3-oxazines through the ring closure of thiourea adducts of 1,3-amino alcohols. researchgate.net
These cyclization protocols are versatile and have been adapted for various substituted 1,3-oxazines. The choice between urea and thiourea can influence the final product and reaction conditions. Both reagents are readily available and cost-effective, making this a widely used method in heterocyclic chemistry. nih.gov
Synthesis via Chalcone Precursors and Related Intermediates
Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors for the synthesis of a wide array of heterocyclic compounds, including 4,6-diphenyl-4H-1,3-oxazin-2-amine. The α,β-unsaturated ketone functionality in chalcones provides the necessary electrophilic centers for cyclization reactions.
The synthesis of 1,3-oxazine derivatives from chalcones typically involves a reaction with urea or a similar reagent that can provide the necessary nitrogen and carbon atoms to complete the heterocyclic ring. derpharmachemica.com For instance, the reaction of a chalcone with urea in an alcoholic solution of sodium hydroxide is a common method for preparing 6H-1,3-oxazines. derpharmachemica.com Microwave-assisted, solvent-free cyclization of aryl chalcones with urea, catalyzed by solid acids like SiO2:H3PO4 or fly-ash:H2SO4, has been shown to be an efficient method for producing 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines in high yields. researchgate.netresearchgate.net
The general synthetic scheme involves the initial formation of the chalcone via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and benzaldehyde (B42025). The resulting chalcone is then subjected to cyclization with urea to form the desired 1,3-oxazine ring. This two-step process allows for significant structural diversity in the final product by varying the substituents on the starting aromatic aldehydes and ketones. derpharmachemica.comnih.gov
| Starting Materials | Reagents and Conditions | Product | Reference |
| Benzaldehyde derivatives, p-amino acetophenone | Ethanolic NaOH, Urea | N-[4-(2-Amino-4-phenyl-6H- ijrpr.comresearchgate.netoxazin-6-yl)-phenyl]-nicotinamide derivatives | derpharmachemica.com |
| Aryl chalcones, Urea | SiO2:H3PO4, Microwave, Solvent-free | 4-Aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines | researchgate.net |
| 4-Bromo-1-naphthyl chalcones, Urea | Fly-ash:H2SO4, Microwave, Solvent-free | 4-(4-Bromo-1-naphthyl)-5,6-dihydro-6-(substituted phenyl)-oxazine-2-amines | researchgate.net |
| Substituted aromatic aldehydes, 3-(4-((4-(4-acetylphenoxy)-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | Solvent-free | Bioactive chalcones | tsijournals.com |
Alternative Cycloaddition and Rearrangement Strategies
Beyond the more common synthetic routes, alternative cycloaddition and rearrangement strategies have been developed for the synthesis of 1,3-oxazine and related heterocyclic systems. These methods often provide access to unique substitution patterns and stereochemical outcomes.
Formal [3+3] cycloaddition reactions represent a powerful tool for the construction of six-membered rings. nih.govrsc.org For instance, a Sc(OTf)3-catalyzed formal [3+3] cycloaddition of diaziridines and quinones has been developed for the synthesis of benzo[e] ijrpr.comresearchgate.netnih.govoxadiazines. nih.gov While not a direct synthesis of 1,3-oxazines, this methodology demonstrates the potential of cycloaddition reactions in forming related heterocyclic structures. Another example is the organocatalytic asymmetric [3+3] cycloaddition, which allows for the synthesis of chiral six-membered heterocyclic compounds. rsc.org
A novel method for synthesizing 4H-1,3,5-oxadiazine derivatives involves the elimination of hydrogen sulfide (B99878) from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides using dicyclohexylcarbodiimide (B1669883) (DCC). This reaction is presumed to proceed through a [4+2] cycloaddition of an intermediate carbodiimide (B86325) with another molecule of DCC. biointerfaceresearch.com
Advancements in Green Chemistry for 4,6-Diphenyl-4H-1,3-oxazin-2-amine Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,3-oxazine derivatives, including 4,6-diphenyl-4H-1,3-oxazin-2-amine, has benefited from the development of more environmentally friendly methods. researchgate.netsciresliterature.org
Green chemistry approaches to 1,3-oxazine synthesis often focus on the use of non-toxic reagents and solvents, as well as energy-efficient reaction conditions. researchgate.netsciresliterature.org For example, the use of water as a solvent and the application of catalysts that can be easily recovered and reused are key features of many green synthetic protocols. nih.gov The development of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. sciresliterature.org
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of 1,3-oxazines is the development of solvent-free reaction conditions. researchgate.net These methods not only reduce the environmental impact of chemical processes by eliminating the use of often toxic and volatile organic solvents, but they can also lead to improved reaction rates and yields.
Microwave-assisted solid-phase synthesis is a prominent example of a solvent-free technique. The cyclization of aryl chalcones with urea, catalyzed by solid supports like SiO2-H3PO4 or fly-ash:H2SO4, can be efficiently carried out under microwave irradiation without the need for a solvent. researchgate.net This method has been used to synthesize a series of 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines in high yields. researchgate.netresearchgate.net
Another solvent-free approach is mechanochemistry, which involves the use of mechanical force, such as grinding, to induce chemical reactions. nih.gov This technique has been successfully applied to the multi-component synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) and could potentially be adapted for the synthesis of 1,3-oxazines. nih.gov The condensation of 3-aminopropanol with carboxylic acids under solvent-free and microwave conditions is another example of a green protocol for the synthesis of 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines. researchgate.net
| Method | Reagents and Conditions | Product | Reference |
| Microwave-assisted, solvent-free cyclization | Aryl chalcones, Urea, SiO2:H3PO4 | 4-Aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines | researchgate.net |
| Microwave-assisted, solvent-free cyclization | 4-Bromo-1-naphthyl chalcones, Urea, Fly-ash:H2SO4 | 4-(4-Bromo-1-naphthyl)-5,6-dihydro-6-(substituted phenyl)-oxazine-2-amines | researchgate.net |
| Grinding technique | Not specified for 1,3-oxazines, but a general green approach | New oxazine compounds | researchgate.net |
| Solvent-free, microwave irradiation | 3-Aminopropanol, Carboxylic acids | 2-Arylsubstituted 5,6-dihydro-4H-l,3-oxazines | researchgate.net |
| One-pot, solvent-free | β-naphthol, Primary amine, Formaldehyde, GO-Fe3O4–Ti(IV) catalyst | 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] ijrpr.comresearchgate.netoxazines | nih.gov |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. arkat-usa.orgscholarsresearchlibrary.comnih.gov While specific microwave-assisted protocols for the synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine are not extensively detailed in dedicated studies, the principles can be applied from related syntheses of other heterocyclic compounds. arkat-usa.orgresearchgate.net
The general advantages of employing microwave irradiation for the synthesis of oxazine and other heterocyclic scaffolds include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times, often from hours to mere minutes. arkat-usa.orgnih.gov
Greener Chemistry: This methodology often requires less solvent and energy, aligning with the principles of green chemistry. researchgate.net
A plausible microwave-assisted procedure for synthesizing 4,6-diphenyl-4H-1,3-oxazin-2-amine would involve charging a microwave reactor vessel with 1,3-diphenyl-2-propen-1-one, urea, and a suitable solvent, often with a catalytic amount of base. The mixture would then be irradiated at a set temperature and time to facilitate the cyclization reaction.
Catalyst Systems and Their Mechanistic Roles
The formation of the 1,3-oxazine ring from a chalcone and urea is typically a base-catalyzed process. The most common catalyst systems involve strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) dissolved in an alcoholic solvent, usually ethanol. samipubco.comechemcom.comresearchgate.net In some contexts, urea itself has been described as part of the "reagent and catalyst system." researchgate.net
The primary role of the base catalyst is to deprotonate urea, a crucial step for initiating the reaction. This process generates a more potent nucleophile, the ureide anion (H₂N-CO-NH⁻). This anion is then capable of attacking the electrophilic β-carbon of the α,β-unsaturated ketone system present in the chalcone.
Catalyst Systems for 2-Amino-1,3-Oxazine Synthesis
| Catalyst System | Reactants | Role of Catalyst | Reference(s) |
|---|---|---|---|
| NaOH / Ethanol | Chalcone, Urea | Deprotonation of urea to form the nucleophilic ureide anion, facilitating Michael addition. | samipubco.comechemcom.comresearchgate.net |
| KOH / Ethanol | Chalcone, Urea | Similar to NaOH, acts as a strong base to initiate the reaction by deprotonating urea. | echemcom.com |
| Urea | Chalcone, Aldehyde/Ketone | Can act as both a reactant (nitrogen source) and a weak base/nucleophile in the system. | researchgate.net |
The base-catalyzed mechanism proceeds as follows:
Deprotonation: The hydroxide ion (OH⁻) from the base removes a proton from urea, creating the nucleophilic ureide anion.
Nucleophilic Attack: The ureide anion attacks the β-carbon of the chalcone in a Michael-type conjugate addition.
Protonation: The resulting enolate intermediate is protonated, typically by the solvent (e.g., ethanol).
Cyclization: An intramolecular reaction occurs where the terminal amino group of the urea moiety attacks the carbonyl carbon of the original chalcone, leading to the formation of a six-membered ring intermediate.
Dehydration: The intermediate readily loses a molecule of water to form the stable 4,6-diphenyl-4H-1,3-oxazin-2-amine product.
Mechanistic Investigations into 4,6-Diphenyl-4H-1,3-oxazine Formation
The formation of 4,6-diphenyl-4H-1,3-oxazin-2-amine from 1,3-diphenyl-2-propen-1-one and urea under basic conditions is understood to follow a well-established mechanistic pathway for heterocyclic synthesis. The reaction is a type of cyclocondensation, which involves both an addition and a condensation step.
The proposed mechanism can be broken down into the following key steps:
Michael Addition: The reaction initiates with the base-catalyzed 1,4-conjugate addition (Michael addition) of urea to the α,β-unsaturated carbonyl system of the chalcone. The nucleophilic nitrogen of urea attacks the electrophilic β-carbon of the chalcone's double bond. This forms an enolate intermediate.
Tautomerization/Protonation: The enolate intermediate undergoes tautomerization to the more stable keto form, which involves the protonation of the α-carbon.
Intramolecular Cyclization: The next step is an intramolecular nucleophilic addition. The terminal -NH₂ group of the urea moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former chalcone. This attack results in the formation of a six-membered heterocyclic ring intermediate, a hydroxylated tetrahydropyrimidine derivative.
Dehydration: The final step is the elimination of a water molecule (dehydration) from this cyclic intermediate. The loss of water leads to the formation of a double bond within the ring, resulting in the stable aromatic-like 4H-1,3-oxazine ring system. researchgate.net
This sequence of Michael addition followed by intramolecular cyclization and dehydration is a common and powerful strategy in heterocyclic chemistry for constructing six-membered rings from acyclic precursors. samipubco.comechemcom.com
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,6-diphenyl-4H-1,3-oxazin-2-amine, offering detailed insights into the proton and carbon frameworks of the molecule. smolecule.com Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms and the confirmation of the compound's intricate heterocyclic structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4,6-diphenyl-4H-1,3-oxazin-2-amine provides distinct signals for each unique proton environment within the molecule. The aromatic protons, located on the two phenyl substituents, typically resonate in the downfield region between 7.0 and 8.0 ppm. smolecule.com These signals often appear as complex multiplets due to spin-spin coupling between adjacent protons on the aromatic rings. The protons of the primary amine group (-NH₂) are expected to produce a characteristically broad singlet. Protons attached directly to the oxazine (B8389632) ring are also identifiable, providing key structural information.
Table 1: Expected ¹H NMR Spectral Data for 4,6-diphenyl-4H-1,3-oxazin-2-amine
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet |
| Amine (NH₂) | Variable, broad | Singlet |
| Oxazine Ring (CH) | ~5.5 - 6.6 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is characterized by several signals in the aromatic region (typically 120-150 ppm), corresponding to the carbons of the two phenyl rings. The carbon atom of the C=N bond within the oxazine ring (C-2) is significantly deshielded and appears further downfield. The sp³-hybridized carbon atoms of the oxazine ring (C-4 and C-5) can be assigned based on their distinct chemical shifts, which are influenced by the neighboring oxygen and nitrogen atoms. researchgate.net
Table 2: Expected ¹³C NMR Spectral Data for 4,6-diphenyl-4H-1,3-oxazin-2-amine
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=N (Amine) | ~160 |
| Aromatic (C₆H₅) | 125 - 150 |
| Oxazine Ring (C-O / C-N) | 50 - 105 |
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is utilized to identify the functional groups present in 4,6-diphenyl-4H-1,3-oxazin-2-amine by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum displays characteristic absorption bands that confirm the key structural features of the molecule. smolecule.comresearchgate.net The primary amine (-NH₂) group is readily identified by its characteristic N-H stretching vibrations, which typically appear as a doublet in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. smolecule.com The aromatic C-H stretching vibrations from the phenyl groups are observed around 3000-3100 cm⁻¹. smolecule.com Other key absorptions include the C=N stretching of the oxazine ring and the C-O-C ether linkage stretch, which further corroborate the heterocyclic structure. researchgate.net
Table 3: Characteristic IR Absorption Bands for 4,6-diphenyl-4H-1,3-oxazin-2-amine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Imine (C=N) | Stretch | ~1620 - 1680 |
| Ether (C-O-C) | Stretch | ~1200 - 1250 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) serves to confirm the molecular weight and elemental composition of 4,6-diphenyl-4H-1,3-oxazin-2-amine. smolecule.com The mass spectrum typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 250, which corresponds to the molecular weight of the compound (C₁₆H₁₄N₂O). smolecule.com High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass, thereby confirming the molecular formula with high accuracy. smolecule.com Furthermore, analysis of the fragmentation patterns observed, often through techniques like electron impact (EI) mass spectrometry, provides valuable structural information by revealing characteristic losses of specific molecular fragments. smolecule.com
Table 4: Mass Spectrometry Data for 4,6-diphenyl-4H-1,3-oxazin-2-amine
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.30 g/mol |
| Molecular Ion Peak [M]⁺ | m/z 250 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive, high-resolution, three-dimensional structural information for 4,6-diphenyl-4H-1,3-oxazin-2-amine in the solid state. smolecule.com This powerful technique allows for the precise determination of bond lengths, bond angles, and molecular conformation. smolecule.com Crystal structure analysis reveals that the six-membered oxazine ring adopts a non-planar geometry. smolecule.com The molecular packing within the crystal lattice is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amino group and π-π stacking interactions between the aromatic rings of adjacent molecules. smolecule.com
Table 5: Key X-ray Crystallographic Parameters for 4,6-diphenyl-4H-1,3-oxazin-2-amine
| Structural Feature | Description |
| Ring Geometry | The 1,3-oxazine ring is non-planar. |
| Intermolecular Forces | Hydrogen bonding (via -NH₂) and π-π stacking. |
| Phenyl Group Orientation | Significant dihedral angles relative to the oxazine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy of 4,6-diphenyl-4H-1,3-oxazin-2-amine reveals information about its electronic structure. The compound's extended conjugation, encompassing the oxazine ring and the two phenyl substituents, gives rise to characteristic absorption bands in the UV-Vis region. smolecule.com A primary absorption maximum is typically observed in the ultraviolet range, around 250-300 nm. smolecule.com This absorption corresponds to π-π* electronic transitions within the conjugated π-electron system of the molecule. smolecule.com
Table 6: UV-Vis Spectroscopic Data for 4,6-diphenyl-4H-1,3-oxazin-2-amine
| Parameter | Wavelength Range | Type of Transition |
| λmax | ~250 - 300 nm | π-π* |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By employing functionals such as B3LYP in conjunction with a basis set like 6-311+G(d,p), researchers can accurately model the properties of complex organic compounds like 4,6-diphenyl-4H-1,3-oxazin-2-amine. researchgate.net
The first step in a DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. mdpi.com For 4,6-diphenyl-4H-1,3-oxazin-2-amine, this analysis would reveal the spatial orientation of the two phenyl rings relative to the central 1,3-oxazine core. Conformer analysis, starting from various initial geometries, ensures the identification of the global minimum energy structure, which is essential for all subsequent calculations. mdpi.com
Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative of typical parameters obtained from DFT calculations and does not represent experimentally verified values for 4,6-diphenyl-4H-1,3-oxazin-2-amine.
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Length | C-O (oxazine ring) | ~ 1.37 Å |
| C=N (oxazine ring) | ~ 1.28 Å | |
| C-N (amino group) | ~ 1.36 Å | |
| Bond Angle | O-C-N (oxazine ring) | ~ 124° |
| C-N-C (amino group) | ~ 120° | |
| Dihedral Angle | Phenyl Ring 1 - Oxazine (B8389632) Ring | Variable |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic properties and reactivity. bhu.ac.in The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required for electronic excitation. researchgate.net DFT calculations provide precise values for these orbital energies, allowing for the characterization of the molecule's kinetic stability and charge transfer capabilities. researchgate.netscispace.com
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents typical values from DFT studies on related heterocyclic compounds to illustrate the concept.
| Molecular Orbital | Energy (eV) | Role |
|---|---|---|
| HOMO | -6.2 eV | Electron Donor |
| LUMO | -1.5 eV | Electron Acceptor |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's stability and reactivity. bhu.ac.inresearchgate.net These parameters, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), help predict how 4,6-diphenyl-4H-1,3-oxazin-2-amine will behave in chemical reactions. wuxibiology.com High chemical hardness indicates lower reactivity, while a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions. mdpi.com
Table 3: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the computed spectrum with experimental data, the optimized molecular structure can be validated. Furthermore, a Potential Energy Distribution (PED) analysis allows for the unambiguous assignment of each calculated vibrational mode to specific stretching, bending, or torsional motions within the molecule. nih.gov For 4,6-diphenyl-4H-1,3-oxazin-2-amine, this would involve identifying characteristic vibrations such as N-H stretching of the amine group (typically in the 3300–3500 cm⁻¹ range), C=N stretching of the oxazine ring, and aromatic C-H vibrations of the phenyl groups. nih.gov
Molecular Docking Simulations in Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. researchgate.netnih.gov This method is invaluable in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. nih.govubaya.ac.id
The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (4,6-diphenyl-4H-1,3-oxazin-2-amine) and the target receptor, often obtained from a database like the Protein Data Bank (PDB), are prepared. ubaya.ac.id This preparation includes adding hydrogen atoms, assigning charges, and optimizing the structures.
Next, a specific binding site on the receptor is defined. A docking algorithm then systematically explores various possible conformations of the ligand within this binding site. Finally, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation, ranking them to identify the most stable binding pose. ubaya.ac.idnih.gov This predicted pose reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex, providing a rationale for the compound's potential biological activity. nih.gov
Validation Strategies for Docking Protocols
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The validation of a docking protocol is a critical step to ensure the reliability of the predicted binding modes and affinities.
A common and effective validation strategy is the redocking of a co-crystallized ligand into the active site of its corresponding protein. ekb.eg The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted conformation and the experimentally determined (e.g., via X-ray crystallography) conformation of the ligand. A docking protocol is generally considered valid and suitable for further virtual screening or binding analysis if the RMSD value is less than 2.0 Å. ekb.egmdpi.comubaya.ac.id This process confirms that the chosen docking algorithm and scoring function can accurately reproduce the known binding mode. ekb.eg
In the absence of a co-crystallized structure for a specific ligand-protein complex, cross-docking can be employed. This involves docking a ligand into the binding site of a homologous protein that has a co-crystallized ligand. The protocol's validity is then assessed by its ability to predict the binding mode of the known ligand in the homologous protein's active site.
Furthermore, the selection of the docking software is a crucial aspect of the protocol. For instance, AutoDock 4.2, which utilizes a physics-based free energy function and a Lamarckian Genetic Algorithm, has been validated for predicting the non-covalent binding of small molecules to DNA. nih.gov Such validated tools can be adapted for studying the interaction of oxazine derivatives with their biological targets. nih.govnih.gov
To enhance the validation process, consensus scoring, which involves using multiple scoring functions to evaluate a docked pose, can be employed. A high consensus score increases the confidence in the predicted binding mode. The binding free energy (ΔG) and the interactions with key amino acid residues in the binding site are also crucial parameters obtained from the docking process that are used to compare the docking results of test ligands. ekb.eg
| Validation Parameter | Description | Acceptance Criteria |
| RMSD | Root-mean-square deviation between the docked pose and the crystallographic pose of the native ligand. | < 2.0 Å |
| Binding Free Energy (ΔG) | The calculated free energy of binding for the ligand-receptor complex. | Lower values indicate stronger binding. |
| Amino Acid Interactions | Analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key residues in the binding site. | Should be consistent with known structure-activity relationships. |
| Consensus Scoring | Using multiple scoring functions to rank the docked poses. | High rank across multiple scoring functions increases confidence. |
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical switching, data storage, and frequency conversion. Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in the rational design and prediction of the NLO properties of novel organic molecules. researchgate.netnih.gov
The investigation of NLO properties of a molecule like 4,6-diphenyl-4H-1,3-oxazin-2-amine would involve the calculation of its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). researchgate.net These parameters quantify the molecule's response to an external electric field. A high first hyperpolarizability value is a key indicator of a promising NLO material. researchgate.net
The theoretical approach typically involves:
Geometry Optimization: The molecular structure is optimized to its ground state geometry using a suitable DFT functional, such as B3LYP, with an appropriate basis set, for example, 6-311G(d,p). researchgate.net
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A small HOMO-LUMO energy gap is often associated with higher polarizability and, consequently, enhanced NLO response. nih.gov
NLO Property Calculations: The polarizability and hyperpolarizability tensors are computed. The total static first hyperpolarizability (β_tot) is a key parameter for evaluating the NLO activity. researchgate.net
Solvent Effects: The influence of different solvents on the NLO properties can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
For related heterocyclic systems, studies have shown that the presence of donor-π-acceptor (D-π-A) motifs within the molecular structure can significantly enhance NLO properties by facilitating intramolecular charge transfer (ICT). researchgate.netresearchgate.net In 4,6-diphenyl-4H-1,3-oxazin-2-amine, the amino group can act as an electron donor, the phenyl groups can be part of the π-system, and the oxazine ring itself can influence the electronic distribution. The strategic placement of electron-donating and electron-withdrawing groups on the phenyl rings could be a viable strategy to tune and enhance the NLO response of this class of compounds.
| Computational Method | Property Calculated | Significance for NLO |
| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized molecular geometry, HOMO-LUMO energies. | Provides the foundational structure and electronic properties. A smaller energy gap can indicate higher reactivity and potential for NLO activity. |
| TD-DFT | Excitation energies, oscillator strengths. | Characterizes the electronic transitions that are crucial for NLO phenomena. |
| NBO Analysis | Natural Bond Orbital analysis. | Investigates intramolecular charge transfer and delocalization of electrons, which are key to large NLO responses. nih.gov |
| Finite Field (FF) Method | Dipole moment (μ), polarizability (α), first hyperpolarizability (β). | Directly quantifies the NLO response of the molecule. |
Advanced Computational Chemistry Methodologies for Oxazine Systems
The study of oxazine systems benefits from a range of advanced computational chemistry methodologies that provide a deeper understanding of their structure, dynamics, and reactivity. These methods go beyond static quantum chemical calculations and explore the conformational landscape and time-dependent behavior of these molecules.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govnih.gov For oxazine derivatives, MD simulations can be used to:
Assess the stability of ligand-protein complexes predicted by molecular docking. nih.gov
Investigate the conformational changes of the oxazine ring and its substituents in different environments.
Calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive center of an enzyme or the oxazine ring itself) with the efficiency of molecular mechanics for the larger system (e.g., the rest of the protein or solvent). This approach allows for the study of chemical reactions and electronic properties within a complex environment.
Advanced DFT Functionals: While standard DFT functionals like B3LYP are widely used, more advanced functionals can provide higher accuracy for specific properties. For instance, long-range corrected functionals (e.g., CAM-B3LYP) are often better for describing charge-transfer excitations, which are important for NLO properties. Range-separated hybrid functionals can also offer improved predictions of electronic properties.
High-Throughput Computational Screening: For the discovery of new oxazine-based functional materials, high-throughput computational screening, powered by quantum chemical calculations, is a promising strategy. chemrxiv.org This involves the rapid screening of large virtual libraries of candidate compounds to predict their properties and identify the most promising candidates for further in-depth computational and experimental studies. chemrxiv.orgchemrxiv.org Various computational methods, from force fields to semi-empirical quantum mechanics and DFT, can be employed in a hierarchical manner to balance accuracy and computational cost. chemrxiv.org
Density Functional based Tight Binding (DFTB): DFTB is a computationally efficient approximation to DFT. It is particularly useful for large systems and can be used for geometry optimizations and molecular dynamics simulations of oxazine-containing systems where full DFT calculations would be prohibitively expensive. chemrxiv.org
These advanced computational methodologies, often used in combination, provide a robust framework for the in-silico investigation of oxazine systems, accelerating the discovery and design of new molecules with desired properties.
Derivatization Strategies and Synthetic Transformations of 4,6 Diphenyl 4h 1,3 Oxazin 2 Amine
Modifications at the Amino Group (C-2 Position)
The primary amino group at the C-2 position of the 4,6-diphenyl-4H-1,3-oxazin-2-amine is a key site for synthetic modifications, enabling the introduction of a wide range of functional groups through reactions like acylation and the formation of Schiff bases.
Amine Acylation Reactions
Acylation of the 2-amino group is a common strategy to introduce amide functionalities. For instance, a series of N-[4-(2-Amino-4-phenyl-6H- eijppr.combiointerfaceresearch.comoxazin-6-yl)-phenyl]-nicotinamide derivatives were synthesized by first reacting p-amino acetophenone (B1666503) with nicotinyl chloride to form N-(4-Acetylphenyl)-nicotinamide. derpharmachemica.com This intermediate was then used to form chalcones, which upon reaction with urea (B33335), yielded the desired 1,3-oxazine derivatives. derpharmachemica.com This multi-step synthesis highlights the utility of the amino group in building more complex molecular architectures.
Formation of Schiff Bases
The amino group of 4,6-diphenyl-4H-1,3-oxazin-2-amine can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. ijrpr.comscience.gov This reaction involves a two-step process: the initial nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, followed by dehydration to yield the final Schiff base. eijppr.comnih.gov The formation of the carbon-nitrogen double bond (azomethine group) is a key feature of these compounds. nih.govnih.gov
For example, 4-(4-bromo phenyl)-6-(substituted phenyl)-6H-1,3-oxazine-2-amine analogues have been reacted with substituted aromatic aldehydes to produce Schiff base derivatives. ijrpr.com The reaction mechanism for Schiff base formation has been theoretically studied, indicating that dehydration of the carbinolamine intermediate is the rate-determining step. eijppr.com
Substituent Effects and Modifications on Phenyl Moieties (C-4 and C-6 Positions)
The electronic and steric properties of substituents on the phenyl rings at the C-4 and C-6 positions significantly influence the reactivity and properties of the 1,3-oxazine core. The synthesis of these derivatives often starts from substituted chalcones, which are prepared by the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025). derpharmachemica.com
The subsequent cyclization of these chalcones with urea yields the corresponding 4,6-di(substituted phenyl)-4H-1,3-oxazin-2-amines. derpharmachemica.comresearchgate.net This approach allows for the introduction of a wide variety of substituents on either phenyl ring. For example, the synthesis of 4-(4-chloro-1-naphthyl)-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines has been achieved through the solvent-free cyclization of substituted styryl-4-chloro-1-naphthyl ketones and urea under microwave irradiation. researchgate.net
Theoretical studies on the formation of Schiff bases from para-substituted anilines have shown that electron-donating groups like methoxy (B1213986) can lower the energy barrier of the reaction compared to methyl or unsubstituted aniline. eijppr.com Similarly, in the synthesis of 2-amino-4,6-diphenylnicotinonitriles, various substituted acetophenones and aldehydes are used to generate a library of compounds with different substitution patterns on the phenyl rings. mdpi.com
| C-4 Substituent | C-6 Substituent | Synthetic Method Highlight | Reference |
|---|---|---|---|
| 4-Bromophenyl | N,N-dimethylaminophenyl | Reaction of chalcone (B49325) with urea. | ijrpr.com |
| 4-Chlorophenyl | 4-Nitroanilino | Claisen-Schmidt condensation followed by cyclization. | ijrpr.com |
| 3,4,5-Trimethoxyphenyl | Nicotinamidophenyl | Cyclization of chalcone derived from substituted benzaldehyde and N-(4-Acetylphenyl)-nicotinamide. | derpharmachemica.com |
| 3-Nitrophenyl | Nicotinamidophenyl | Cyclization of chalcone derived from substituted benzaldehyde and N-(4-Acetylphenyl)-nicotinamide. | derpharmachemica.com |
| 4-Chloro-1-naphthyl | Substituted phenyl | Microwave-assisted, solvent-free cyclization of styryl ketones and urea. | researchgate.net |
Ring Transformations and Cyclization Reactions of 4,6-Diphenyl-4H-1,3-oxazin-2-amine Skeletons
The 1,3-oxazine ring can undergo various transformations and can be synthesized through domino reactions. A notable example is the palladium-catalyzed carbonylation–cyclization of ortho-halophenols and cyanamide (B42294) to produce 2-amino-4H-benzo[e] eijppr.combiointerfaceresearch.comoxazin-4-ones. nih.govdiva-portal.org While this example leads to a benzoxazinone, the underlying principle of domino reactions highlights a sophisticated strategy for constructing complex heterocyclic systems. In one instance, reacting 2-iodophenol (B132878) with cyanamide in the presence of a palladium catalyst and carbon monoxide (generated ex situ) led to the formation of 2-amino-4H-benzo[e] eijppr.combiointerfaceresearch.comoxazin-4-one. nih.gov
Furthermore, ring-opening transformations of related systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] eijppr.comijrpr.comoxazine-1,8-diones, can lead to the construction of polycyclic pyridones, demonstrating the synthetic versatility of oxazine-containing fused rings. mdpi.com
Stereochemical Control and Stereoselective Synthesis
The synthesis of 1,3-oxazine derivatives can be controlled to produce specific stereoisomers. The presence of a chiral center at C-4 (and/or C-6) means that enantiomerically enriched products can be synthesized. Asymmetric [4+2]-annulation reactions of δ-hydroxy-α,β-unsaturated ketones have been reported to yield enantioenriched 1,3-oxazinane (B78680) derivatives. researchgate.net
Studies on the synthesis of stereoisomeric condensed 1,3-oxazin-4-ones, such as cis- and trans-5,6-tetramethylene-2,3,5,6-tetrahydro-1,3-oxazine-4-ones, have shown that the stereochemistry can significantly impact the biological activity of the resulting compounds, with cis-isomers often being more active. nih.gov Although this specific example is for a related oxazinone system, it underscores the importance of stereochemical control in the synthesis of such heterocyclic compounds.
Applications in Organic Synthesis and Advanced Material Science
Role as Key Synthetic Intermediates for Complex Molecular Architectures
The 1,3-oxazine moiety is a versatile building block in organic synthesis, frequently employed as a key intermediate for constructing more complex heterocyclic systems. ijrpr.com The reactivity of the oxazine (B8389632) ring allows for various transformations, making it a valuable synthon for medicinal chemists. nih.govdntb.gov.ua Derivatives of 1,3-oxazines serve as precursors in the synthesis of other important biological scaffolds, such as pyrimidines and thiazines. semanticscholar.orgresearchgate.netijpsr.com
One of the notable applications is in ring transformation reactions. For instance, specific 1,3-oxazine derivatives can be converted into pyrimidinone derivatives. mdpi.com Research has demonstrated that 4-hydroxy-6H-1,3-oxazin-6-ones react with guanidine (B92328) to yield 1,3,5-triazine (B166579) derivatives, showcasing a clear synthetic pathway from an oxazine core to a different, more complex heterocyclic structure. researchgate.net This highlights the role of the oxazine ring as a foundational structure that can be elaborated upon to achieve greater molecular diversity.
The versatility of oxazines is further demonstrated by their incorporation into larger, multi-cyclic architectures. Studies have reported the development of oxazine-clubbed pyrimidines, where the oxazine unit is linked to a pyrimidine core to create hybrid molecules. researchgate.net These complex structures are often designed to interact with specific biological targets. The synthesis of these molecules typically involves the reaction of a substituted oxazine with a suitable pyrimidine precursor. researchgate.net
Below is a table summarizing the role of 1,3-oxazine derivatives as precursors for other complex heterocyclic structures.
| Oxazine Precursor Type | Reagents/Conditions | Resulting Molecular Architecture | Reference |
| Substituted 1,3-Oxazinones | Ammonium Acetate | Pyrimidinone Derivatives | mdpi.com |
| 4-Hydroxy-6H-1,3-oxazin-6-ones | Guanidine, Sodium Methoxide | 1,3,5-Triazine Derivatives | researchgate.net |
| Substituted Oxazines | Substituted Pyrimidines | Oxazine-linked Pyrimidines | researchgate.net |
| Chalcone-derived 1,3-Oxazines | Thiourea (B124793) | Thiazine Derivatives | semanticscholar.orgresearchgate.net |
These examples underscore the strategic importance of 4,6-diphenyl-4H-1,3-oxazin-2-amine and related structures as pivotal intermediates, enabling access to a wide array of complex molecular frameworks that would be otherwise difficult to synthesize.
Development of Novel Compounds with Tailored Chemical Characteristics
The core structure of 4,6-diphenyl-4H-1,3-oxazin-2-amine provides a robust scaffold that can be systematically modified to develop novel compounds with fine-tuned chemical, physical, and biological properties. By introducing various functional groups at different positions on the phenyl rings or the oxazine nucleus, researchers can tailor the molecule's characteristics for specific applications. researchgate.net
A primary focus of such derivatization has been the enhancement of biological activity. ijrpr.com For example, new 3,1-benzoxazine compounds have been prepared through the cyclization of 2-(benzylidene-amino) benzoic acids, with the resulting molecules showing potential as antibacterial or anticancer agents. actascientific.com The synthesis of a wide range of 2-amino-4H-1,3-oxazine derivatives has been achieved through one-pot multicomponent condensation reactions, yielding compounds with varying antimicrobial profiles. researchgate.net The specific substituents on the aromatic rings play a crucial role in determining the potency and spectrum of biological activity.
Beyond medicinal applications, derivatization is used to create compounds with specific photophysical properties. A notable example is the synthesis of near-infrared (NIR) fluorescent oxazine dyes. nih.gov In this work, sulfonate esters that are labile to cleavage by esterase enzymes were incorporated into the oxazine structure. This modification results in a molecule that becomes highly polar and fluorescent only after enzymatic action, tailoring it for use as a probe in biological imaging. nih.gov
The following table presents examples of how modifications to the basic 1,3-oxazine structure lead to compounds with tailored characteristics.
| Core Structure | Modification | Tailored Characteristic | Application | Reference |
| 1,3-Oxazine | Introduction of various aryl and alkyl substituents | Varied Antimicrobial Activity | Medicinal Chemistry | researchgate.net |
| Benzoxazine | Cyclization with diisocyanates | Potential Anticancer Activity | Drug Discovery | actascientific.com |
| Oxazine Dye | Incorporation of esterase-labile sulfonate esters | Enzyme-activated NIR Fluorescence | Biological Imaging | nih.gov |
| Oxazine-linked Pyrimidine | Addition of piperazine and oxazine moieties | Inhibition of NF-κB in cancer cells | Oncology | researchgate.net |
This strategic derivatization allows for the creation of a diverse library of compounds from a common starting point, each designed with a specific function in mind, thereby demonstrating the immense potential of the 1,3-oxazine scaffold in the development of novel functional molecules.
Exploration in the Field of Advanced Materials, e.g., Non-Linear Optical Materials
The unique electronic properties of heterocyclic compounds, particularly those with extensive π-conjugated systems, make them attractive candidates for applications in advanced materials science. nih.gov The 1,3-oxazine framework, especially when substituted with phenyl groups as in 4,6-diphenyl-4H-1,3-oxazin-2-amine, possesses such a delocalized electron system, suggesting its potential for use in materials with interesting optical properties.
A significant area of exploration for oxazine derivatives is in the field of non-linear optical (NLO) materials. acs.orgacs.org NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, frequency conversion, and optical data storage. A combined experimental and theoretical investigation has revealed that certain oxazine-based compounds can function as multi-state molecular switches with significant contrasts in their second-order NLO properties. acs.orgacs.org
The switching mechanism in these oxazines involves the acid-triggered cleavage of the C-O bond within the oxazine ring. This reaction converts the "closed" form of the molecule into an "open," highly conjugated form. acs.orgacs.org This structural change leads to a large increase in the first hyperpolarizability (β), a key measure of a molecule's second-order NLO response. The magnitude of this NLO contrast can be tuned by the nature of the substituents on the molecule, with donor groups generally leading to larger NLO responses in the open form. acs.orgacs.org
Furthermore, the third-order NLO properties of oxazine dyes have been investigated. Studies on polymer films doped with oxazine dyes have demonstrated their potential for use in optical limiting applications. anjs.edu.iq These materials show a large, negative non-linear refractive index, indicating that they can be used to protect sensors or the human eye from high-intensity laser light. anjs.edu.iq
The table below summarizes key findings related to the exploration of oxazine derivatives in advanced materials.
| Oxazine System | Property Investigated | Key Finding | Potential Application | Reference |
| Substituted Indolino-oxazines | Second-Order NLO Switching | Acid-triggered ring-opening leads to a large increase in first hyperpolarizability (β). | Molecular Switches, Data Storage | acs.orgacs.org |
| Oxazine Dye-Doped Polymer Films | Third-Order NLO Properties | Large negative non-linear refractive index (n₂) and non-linear absorption. | Optical Limiters | anjs.edu.iq |
| Oxazine Dyes in Hydrogel | Third-Order NLO Properties | High non-linear refractive index of the order of 10⁻⁸ cm²/W. | Nonlinear Optics | researchgate.net |
These findings highlight the promising future for 4,6-diphenyl-4H-1,3-oxazin-2-amine and related oxazine derivatives in the development of next-generation optical materials and devices.
Future Directions and Emerging Research Avenues
Innovation in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine and related compounds is a key area of future research. Current methods often rely on traditional heating and stoichiometric reagents. Future innovations are expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Microwave-Assisted Synthesis: A prominent avenue for sustainable synthesis is the use of microwave irradiation. This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of related heterocyclic compounds, such as 4,6-diphenyl substituted thiazines and 2-amino-4,6-diarylpyrimidines, which share a common chalcone (B49325) precursor. nih.govbiorxiv.org Microwave-assisted organic synthesis (MAOS) offers advantages of rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. nih.gov Future studies will likely focus on optimizing microwave parameters for the synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine, potentially in solvent-free conditions or using green solvents like water or ethanol. sciresliterature.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, presents another promising green methodology. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. eurekaselect.comresearchgate.net This method has been successfully employed for the one-pot, three-component synthesis of other 1,3-oxazine derivatives. researchgate.netnih.gov Research into the ultrasound-assisted synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine could lead to highly efficient and environmentally friendly production methods.
Green Catalysts: The exploration of novel, reusable, and non-toxic catalysts is a cornerstone of sustainable synthesis. sciresliterature.org For the synthesis of 1,3-oxazine derivatives, various green catalysts have been investigated, including lithium hydroxide (B78521) monohydrate, BF₃-SiO₂, and novel nanocomposites. eurekaselect.comresearchgate.netrsc.org Future work will likely involve the design and application of bespoke catalysts, such as heteropolyacids stabilized on mesoporous supports, for the efficient synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine, offering high yields, mild reaction conditions, and catalyst recyclability. rsc.org
| Sustainable Method | Key Advantages | Potential Application for 4,6-diphenyl-4H-1,3-oxazin-2-amine | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. | Optimization of solvent-free or green solvent conditions for the cyclocondensation of diphenylchalcone and urea (B33335). | nih.govbiorxiv.orgnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Development of a one-pot, three-component synthesis under ultrasonic irradiation. | eurekaselect.comresearchgate.netnih.gov |
| Green Catalysis | Use of reusable, non-toxic catalysts, mild reaction conditions. | Application of solid acid catalysts or nanocomposites for improved efficiency and sustainability. | sciresliterature.orgeurekaselect.comresearchgate.netrsc.org |
Enhanced Computational Modeling for Predictive Structure-Property Relationships
Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. For 4,6-diphenyl-4H-1,3-oxazin-2-amine, enhanced computational approaches will be crucial in elucidating structure-property relationships and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. rsc.orgmdpi.com By developing robust QSAR models for 2-amino-1,3-oxazine derivatives, researchers can predict the biological activities of novel, unsynthesized analogs of 4,6-diphenyl-4H-1,3-oxazin-2-amine. These models can help in identifying key structural features that influence a particular biological effect, thereby streamlining the drug discovery process. semanticscholar.org
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of a ligand to a biological target. For 4,6-diphenyl-4H-1,3-oxazin-2-amine, docking simulations against various enzymes or receptors can provide insights into its potential pharmacological targets. researchgate.net Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic picture of the molecular interactions. rsc.org These computational techniques will be instrumental in identifying potential therapeutic applications for this compound.
Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. researchgate.netstrath.ac.uk For 4,6-diphenyl-4H-1,3-oxazin-2-amine, DFT can be used to calculate various molecular properties such as HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps. mdpi.com This information is valuable for understanding the compound's reactivity and for predicting its behavior in different chemical environments.
| Computational Method | Predicted Properties | Application for 4,6-diphenyl-4H-1,3-oxazin-2-amine | References |
|---|---|---|---|
| QSAR | Biological activity (e.g., antibacterial, anticancer). | Predicting the activity of novel derivatives and guiding lead optimization. | rsc.orgmdpi.comsemanticscholar.org |
| Molecular Docking | Binding affinity and mode to biological targets. | Identifying potential pharmacological targets and mechanism of action. | researchgate.netrsc.org |
| DFT Calculations | Electronic structure, reactivity, and spectroscopic properties. | Understanding chemical reactivity and interpreting experimental data. | researchgate.netstrath.ac.ukmdpi.com |
Discovery of Novel Chemical Transformations and Reactions
While the synthesis of the 1,3-oxazine core is well-established, the exploration of novel chemical transformations and reactions involving 4,6-diphenyl-4H-1,3-oxazin-2-amine remains a fertile ground for discovery. Understanding the reactivity of this scaffold is crucial for its application as a versatile building block in organic synthesis.
Future research will likely focus on the functionalization of the 2-amino group and the oxazine (B8389632) ring itself. For instance, the amino group can be a handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation, leading to a diverse library of derivatives with potentially new biological activities. ijrpr.com
Furthermore, the 1,3-oxazine ring can participate in various transformations. Ring-opening reactions, for example, could provide access to novel acyclic or other heterocyclic structures. mdpi.comnih.gov Conversely, annulation reactions, where another ring is fused to the oxazine core, could lead to the synthesis of complex polycyclic systems with unique three-dimensional structures. The development of stereoselective reactions to control the chirality at the C4 and C6 positions of the oxazine ring will also be a significant area of investigation, as stereochemistry often plays a critical role in biological activity.
Integration with High-Throughput Methodologies for Chemical Discovery
The integration of 4,6-diphenyl-4H-1,3-oxazin-2-amine and its derivatives with high-throughput methodologies will be a key driver for accelerating the discovery of new applications. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. nih.govnih.gov
Combinatorial Synthesis: The development of combinatorial synthetic routes to generate large libraries of 2-amino-4,6-diaryl-1,3-oxazines will be a prerequisite for their effective use in HTS campaigns. nih.gov Solid-phase synthesis or automated solution-phase synthesis techniques could be adapted for the rapid and efficient production of these compound libraries. nih.gov
High-Throughput Screening Assays: Once libraries of 4,6-diphenyl-4H-1,3-oxazin-2-amine analogs are synthesized, they can be screened against a wide range of biological targets using HTS assays. biorxiv.org This could lead to the identification of novel hits for various diseases, including cancer, infectious diseases, and inflammatory disorders. The development of robust and miniaturized HTS assays will be crucial for the efficient and cost-effective screening of these compound libraries. nih.govnih.gov The vast chemical space that can be explored through the combination of combinatorial synthesis and HTS offers a powerful platform for the discovery of new bioactive molecules based on the 4,6-diphenyl-4H-1,3-oxazin-2-amine scaffold.
Q & A
Q. How to validate the environmental safety of 1,3-oxazine derivatives during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
